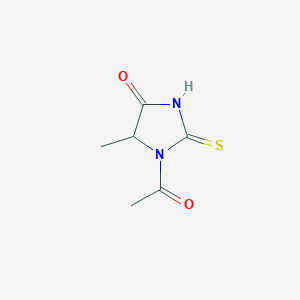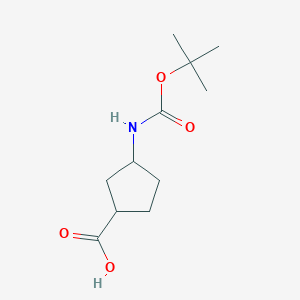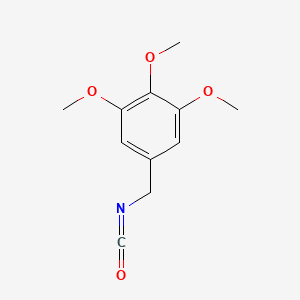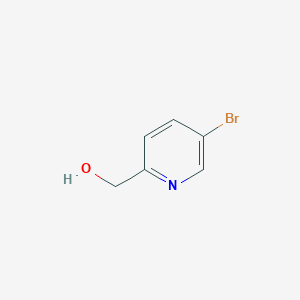![molecular formula C37H31N5O9S3 B1276346 4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid CAS No. 66687-07-8](/img/structure/B1276346.png)
4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
説明
The compound "4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include multiple sulfonamide groups and an azo linkage. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target compound's properties and potential synthesis routes.
Synthesis Analysis
The synthesis of complex molecules like the target compound often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the intermediates and final products . Similarly, the synthesis of sulfonamide derivatives, as seen in the preparation of COX-2 inhibitors, involves the careful selection of substituents to achieve the desired biological activity . The synthesis of the target compound would likely involve a series of steps including the formation of azo linkages, introduction of sulfonamide groups, and possibly cyclization reactions to form the cyclohexadienylidene moiety.
Molecular Structure Analysis
The molecular structure of the target compound would be characterized by its azo linkage and multiple sulfonamide groups. The azo linkage is known to exhibit tautomerism, which can be influenced by the solvent composition and pH . The sulfonamide groups are key functional groups that can significantly affect the molecule's reactivity and interaction with biological targets . The molecular geometry and electronic structure could be optimized using computational methods such as density functional theory, which would provide insights into the molecule's reactivity and potential binding modes .
Chemical Reactions Analysis
The target compound's chemical reactivity would be influenced by its functional groups. Azo compounds can undergo acid-base dissociation and tautomerism , while sulfonamides can participate in various reactions, including cyclooxygenase inhibition and antimicrobial activity . The presence of aminooxy groups suggests potential for nucleophilic substitution reactions, which could be exploited in further chemical modifications or in the molecule's interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests potential for intramolecular π-π stacking, which could influence the compound's crystal structure and solubility . The sulfonamide groups would contribute to the compound's acidity and could affect its solubility in water . The compound's spectroscopic properties, such as UV-VIS absorption spectra, would be influenced by the azo linkage and could be used to monitor its behavior in different environments .
科学的研究の応用
Electron Transfer in Polyaniline Models
Protonation of derivatives resembling polyaniline emeraldine base with dodecylbenzenesulfonic acid results in intermolecular proton-electron transfer and the formation of monoradical cations. These form aggregates characterized by intermolecular electron interchange, providing insights into organic electronic materials and their behavior under acidic conditions (Lokshin et al., 2001).
Protolytic Equilibria in Aqueous Solutions
4-[4-Bis(2-carboxyethyl)aminophenylazo]benzenesulfonic acid, a related compound, shows specific acid-base equilibria in aqueous solutions. This research is pivotal for understanding the chemical behavior of such compounds in various pH environments, which is crucial for their application in diverse scientific fields (Skorik et al., 2002).
Creation of New Amino Acid Derivatives
Research into the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a compound structurally similar to the one , opens pathways for novel applications in biochemistry and pharmaceutical research (Riabchenko et al., 2020).
Photocatalytic Degradation Studies
Studies involving photocatalytic degradation of dyes similar in structure to the compound , using titanium dioxide, highlight potential applications in environmental science, particularly in the degradation of complex organic molecules in water treatment processes (Sahoo & Gupta, 2015).
特性
IUPAC Name |
4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31N5O9S3/c38-50-53(46,47)35-21-15-32(16-22-35)41-29-9-3-26(4-10-29)37(25-1-7-28(8-2-25)40-31-13-19-34(20-14-31)52(43,44)45)27-5-11-30(12-6-27)42-33-17-23-36(24-18-33)54(48,49)51-39/h1-24,40-41H,38-39H2,(H,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYADFXDZYPANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)ON)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422995 | |
| Record name | 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
CAS RN |
66687-07-8 | |
| Record name | 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, ammonium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)










